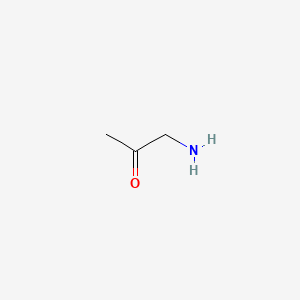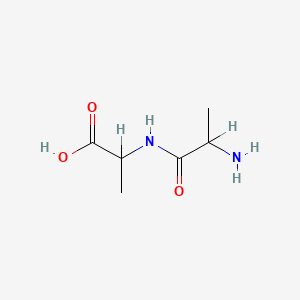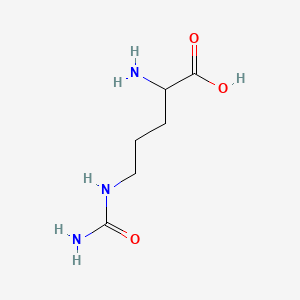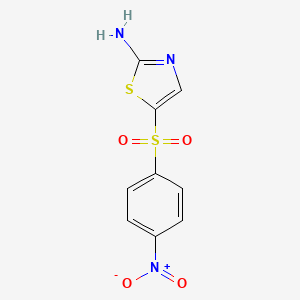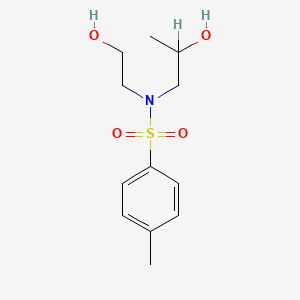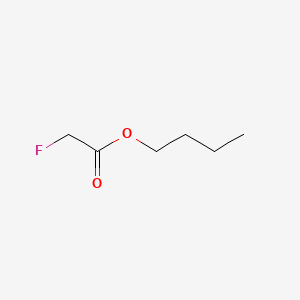
Butyl fluoroacetate
Übersicht
Beschreibung
Butyl fluoroacetate is an organic compound with the molecular formula C6H11FO2 . It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides . It is a clear, pale yellow to red-brown oily liquid .
Synthesis Analysis
There are a variety of synthetic routes for butyl fluoroacetate, which can be divided into one-step and two-step methods . The preferred process of the one-step method is the nitrobenzene method, which involves deoxygenation, hydrogenation, and fluorination . The reaction is carried out with PdCl2 -V2 05 as a catalyst and carbon monoxide as a reducing agent . Another method involves using Pt02 as a catalyst, bf3-hf as a fluorinating agent, and hydrogen as a reducing agent .Molecular Structure Analysis
The molecular structure of butyl fluoroacetate consists of a butyl group (four carbon atoms in a row) attached to a fluoroacetate group . The fluoroacetate group contains a fluorine atom attached to a two-carbon backbone, with one of the carbons double-bonded to an oxygen atom and single-bonded to another oxygen atom .Chemical Reactions Analysis
Fluoroacetate dehalogenase catalyzes the degradation of fluoroacetate through a two-step process . The first step is initiated by an S N 2 reaction in which the aspartate residue performs a nucleophilic attack on the carbon bonded to the fluorine . The second step is hydrolysis that releases the product as glycolate .Physical And Chemical Properties Analysis
Butyl fluoroacetate has a molar mass of 134.15 g/mol . It has a density of 1.173 g/mL at 25 °C, a melting point of -1.9 °C, and a boiling point of 187 °C . It is soluble in water, with a solubility of 33 g/L at 20 °C . The compound is stable but incompatible with acids and oxidizing agents .Wissenschaftliche Forschungsanwendungen
Radiopharmaceuticals Synthesis
Butyl fluoroacetate is utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET). The compound serves as a precursor in the radiosynthesis of sodium [18F]fluoroacetate, which is used for radiopharmacological characterization in various models .
Enzymatic Synthesis in Pharmaceuticals
In pharmaceutical research, Butyl fluoroacetate is involved in enzymatic synthesis processes. Enzymes like fluoroacetyl coenzyme A thioesterases and fluoroacetate dehalogenases use it to introduce fluorine atoms into organic molecules, which can alter their function and improve performance .
Biocidal and Medical Applications
Butyl fluoroacetate shares a structural similarity with fluoroacetate, a compound known for its biocidal properties. Research has explored its potential medical applications, particularly in developing resistance to fluoroacetate toxicity in animals through genetic modification of bacteria .
Material Science
In the field of material science, Butyl fluoroacetate is part of the synthesis of fluorinated compounds. These compounds are significant in creating materials with unique properties such as increased stability and altered electronic profiles .
Environmental Studies
Butyl fluoroacetate is studied for its environmental impact, particularly in relation to its degradation by microorganisms. Understanding its breakdown can lead to bioremediation strategies for fluoroacetate-contaminated environments .
Analytical Chemistry
Butyl fluoroacetate finds applications in analytical chemistry, where it may be used as a standard or reagent in various chromatographic techniques. Its properties can aid in the separation and identification of compounds in complex mixtures .
Safety And Hazards
Butyl fluoroacetate is classified as highly toxic and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes when handling this compound .
Zukünftige Richtungen
The degradation of fluoroacetate, a compound related to butyl fluoroacetate, has been studied extensively . A native bacterium from an Australian bovine rumen was isolated which can degrade fluoroacetate . This bacterium, strain MFA1, degrades fluoroacetate to fluoride ions and acetate . This discovery provides a new opportunity to detoxify fluoroacetate in the rumen . Future research could explore similar microbial solutions for the degradation of butyl fluoroacetate.
Eigenschaften
IUPAC Name |
butyl 2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXGBGMLALCIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190595 | |
| Record name | Butyl fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl fluoroacetate | |
CAS RN |
371-49-3 | |
| Record name | Butyl 2-fluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl fluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl fluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL FLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAV6L4GMX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



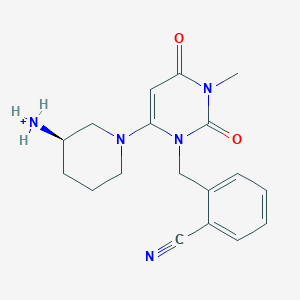
![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)
![N-[(E)-1-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]ethylideneamino]cyclopentanecarboxamide](/img/structure/B1265350.png)
![(4-Methoxyphenyl)-[1-(4-thieno[2,3-d]pyrimidinyl)-4-piperidinyl]methanone](/img/structure/B1265352.png)
![(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-2-carboxaldehyde](/img/structure/B1265353.png)
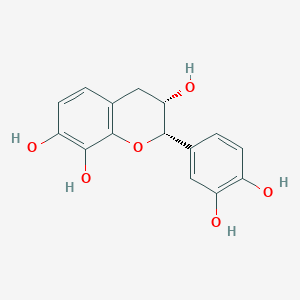
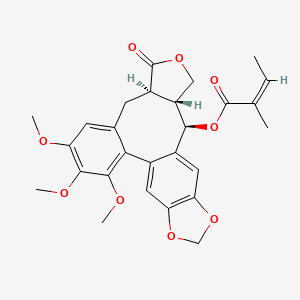
![(2R)-2-(2,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1265359.png)
phenyl]methyl}carbamoyl)amino}-1-methylpiperidin-1-ium](/img/structure/B1265361.png)
